Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of an ethyl ester group at the 3-position and a trifluoromethyl group at the 8-position of the imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-2,2-difluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[1,5-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyridine core can form hydrogen bonds and π-π interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a chlorine atom at the 6-position and is used in similar applications.
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound contains an iodine atom and is studied for its unique reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-6-8-7(11(12,13)14)4-3-5-16(8)9/h3-6H,2H2,1H3 |
InChI Key |
MSWOVZOJTIQAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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